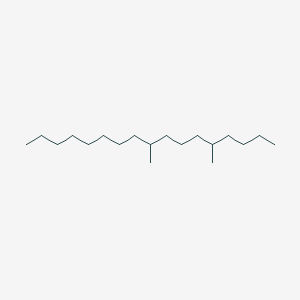![molecular formula C38H50Cl2Zr 10*+2 B1145948 (-)-BIS[1-[(1/'S,2/'S,5/'R)-2/'-I-PROPYL-5/'-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE CAS No. 148347-88-0](/img/new.no-structure.jpg)
(-)-BIS[1-[(1/'S,2/'S,5/'R)-2/'-I-PROPYL-5/'-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-BIS[1-[(1/'S,2/‘S,5/‘R)-2/’-I-PROPYL-5/’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE: is a complex organometallic compound that belongs to the class of metallocenes. These compounds are characterized by a metal atom sandwiched between two cyclopentadienyl anions. This particular compound is notable for its use as a catalyst in various chemical reactions, particularly in polymerization processes .
Vorbereitungsmethoden
The synthesis of (-)-BIS[1-[(1/'S,2/‘S,5/‘R)-2/’-I-PROPYL-5/’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE typically involves the reaction of zirconium tetrachloride with the corresponding ligand. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring the exclusion of moisture .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can yield zirconium hydrides.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and Grignard reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(-)-BIS[1-[(1/'S,2/‘S,5/‘R)-2/’-I-PROPYL-5/’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE: has several scientific research applications:
Biology: Research is ongoing into its potential use in the synthesis of biologically active compounds.
Medicine: It is being explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Its primary industrial application is in the production of high-performance plastics and elastomers.
Wirkmechanismus
The compound exerts its effects primarily through its role as a catalyst. The zirconium center facilitates the coordination and activation of olefin monomers, enabling their polymerization. The molecular targets include the double bonds of olefins, and the pathways involved are typically those of coordination-insertion mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other zirconium-based metallocenes such as:
- Dichloro[dimethylsilylbis(indenyl)]zirconium (IV)
- Dichloro[ethylenebis(indenyl)]zirconium (IV)
- Dichloro[bis(indenyl)]zirconium (IV)
Compared to these compounds, (-)-BIS[1-[(1/'S,2/‘S,5/‘R)-2/’-I-PROPYL-5/’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. These properties can influence its catalytic activity and selectivity in various reactions .
Eigenschaften
CAS-Nummer |
148347-88-0 |
|---|---|
Molekularformel |
C38H50Cl2Zr 10*+2 |
Molekulargewicht |
668.93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1145870.png)
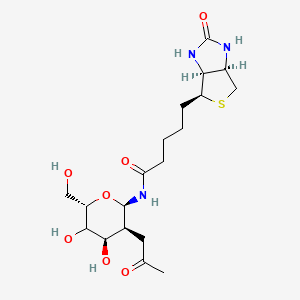
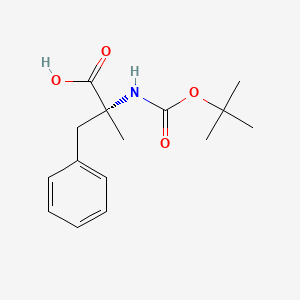
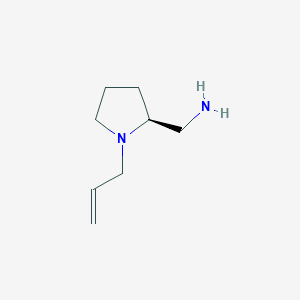
![N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B1145874.png)
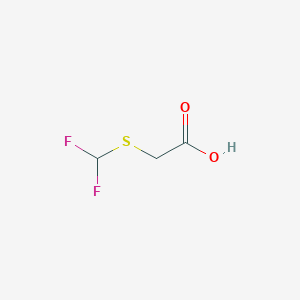
![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
